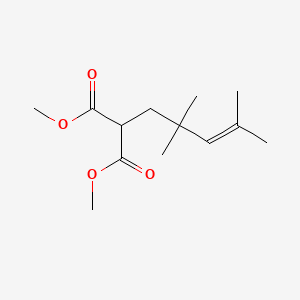
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring a dimethyl ester group and a 2,2,4-trimethylpent-3-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of 2,2,4-trimethylpent-3-en-1-ol with dimethyl malonate in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functional derivatives.
Applications De Recherche Scientifique
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that participate in various metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the 2,2,4-trimethylpent-3-en-1-yl group.
Ethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to simpler esters. The presence of the 2,2,4-trimethylpent-3-en-1-yl group enhances its hydrophobicity and may influence its interactions in biological systems.
Propriétés
Numéro CAS |
90311-73-2 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
dimethyl 2-(2,2,4-trimethylpent-3-enyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-9(2)7-13(3,4)8-10(11(14)16-5)12(15)17-6/h7,10H,8H2,1-6H3 |
Clé InChI |
DRTDMEZBQGZMMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(C)(C)CC(C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


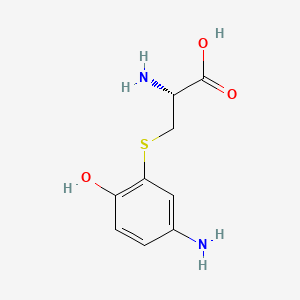
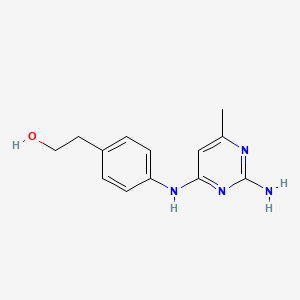
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
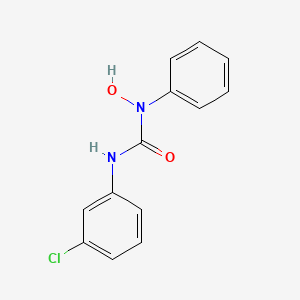
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
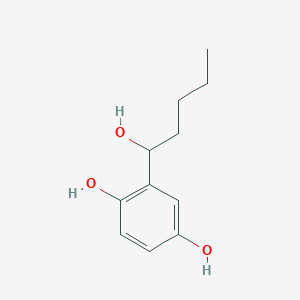
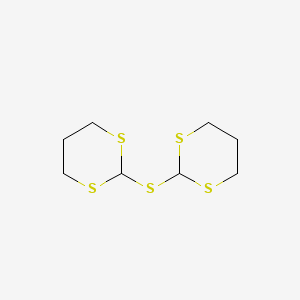
![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)

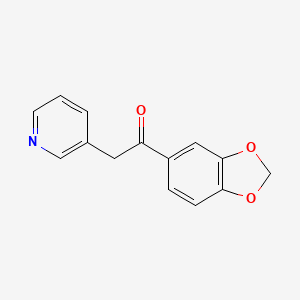

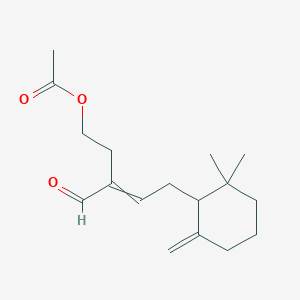
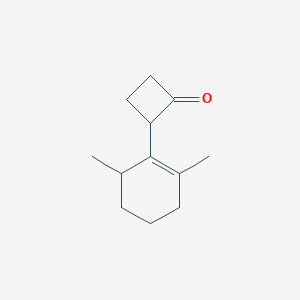
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
